4H-1,3-Benzodioxin-5-carbonyl chloride
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Overview
Description
4H-1,3-Benzodioxin-5-carbonyl chloride is an organic compound with the molecular formula C9H7ClO3. It is a derivative of benzodioxin, characterized by the presence of a carbonyl chloride group at the 5-position of the benzodioxin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Benzodioxin-5-carbonyl chloride typically involves the chlorination of 4H-1,3-benzodioxin-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C9H7O4} + \text{SOCl2} \rightarrow \text{C9H7ClO3} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorination processes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4H-1,3-Benzodioxin-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4H-1,3-benzodioxin-5-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols under mild to moderate conditions.
Hydrolysis: Water or aqueous bases under ambient conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products:
Esters and Amides: Formed from nucleophilic substitution reactions.
4H-1,3-Benzodioxin-5-carboxylic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
4H-1,3-Benzodioxin-5-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and as a building block for bioactive molecules.
Medicinal Chemistry: Explored for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzodioxin-5-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce functional groups and modify molecular structures .
Comparison with Similar Compounds
4H-1,3-Benzodioxin-5-carboxylic acid: The precursor to 4H-1,3-Benzodioxin-5-carbonyl chloride.
4H-1,3-Benzodioxin-5-methyl ester: Another derivative with different reactivity and applications.
4H-1,3-Benzodioxin-5-amine:
Uniqueness: this compound is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in organic synthesis and material science .
Properties
CAS No. |
701979-12-6 |
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Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
4H-1,3-benzodioxine-5-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)6-2-1-3-8-7(6)4-12-5-13-8/h1-3H,4-5H2 |
InChI Key |
VBEJXOOUKWOYOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2OCO1)C(=O)Cl |
Origin of Product |
United States |
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